N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide -

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4357566
CAS Number:
Molecular Formula: C22H22N2O3S2
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl)methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide (DPC 333) []

  • Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It exhibits anti-inflammatory activity by inhibiting the production of TNF-α. In preclinical studies, DPC 333 demonstrated efficacy in rodent models of endotoxemia and collagen antibody-induced arthritis. []
  • Relevance: While structurally distinct from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, DPC 333 highlights the exploration of benzamide derivatives as potential therapeutic agents, emphasizing the importance of this chemical class in drug discovery. [] Both compounds share a benzamide core structure, although their substituents and overall structures differ.

2. (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) [, ]

  • Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC). It exhibits antitumor activity in vitro and in vivo. NVP-LAQ824 demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models. []
  • Relevance: NVP-LAQ824 highlights the exploration of substituted phenylpropenamide derivatives as potential therapeutic agents, emphasizing the importance of this chemical class in drug discovery. [] While structurally different from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, both compounds contain a substituted phenyl ring as a key structural feature.

3. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

  • Compound Description: CPPHA is a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR1 and mGluR5 responses, potentially offering therapeutic benefits in neurological disorders. []
  • Relevance: CPPHA underscores the relevance of exploring benzamide derivatives, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, as potential therapeutic agents, highlighting the versatility of this chemical scaffold in targeting different biological pathways. []

4. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist. It exhibits anti-inflammatory and bronchodilatory effects. In preclinical studies, ZENECA ZD3523 effectively inhibited LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: Although structurally distinct from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, ZENECA ZD3523 exemplifies the development of benzamide derivatives as therapeutic agents, particularly for inflammatory diseases. [] This highlights the broader significance of benzamide-containing compounds in medicinal chemistry.

5. 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) []

  • Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitor. It exhibits anti-cancer activity by covalently binding to the cysteine 496 residue in the DFG-out inactive conformation of BMX. []
  • Relevance: CHMFL-BMX-078 showcases the development of benzamide derivatives, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, as therapeutic agents for various diseases, including cancer. [] Although their structures differ, both compounds highlight the versatility of the benzamide core in drug design.

6. 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) []

  • Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor. It exhibits anti-cancer activity against chronic myeloid leukemia (CML) by inhibiting the proliferation of CML cell lines. []
  • Relevance: CHMFL-ABL-053, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, exemplifies the development of benzamide derivatives as therapeutic agents, specifically for cancer treatment. [] Both compounds emphasize the potential of exploring benzamide-containing compounds for medicinal purposes.

7. N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine (Lapatinib) [, , ]

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. It works by blocking the activity of tyrosine kinases, which are involved in cell growth and proliferation. Lapatinib has been shown to be a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (a hepatic uptake transporter) []

Properties

Product Name

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide

IUPAC Name

2-(methanesulfonamido)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C22H22N2O3S2/c1-16-14-17(15-28-18-8-4-3-5-9-18)12-13-20(16)23-22(25)19-10-6-7-11-21(19)24-29(2,26)27/h3-14,24H,15H2,1-2H3,(H,23,25)

InChI Key

IHILZEIYCCQOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.